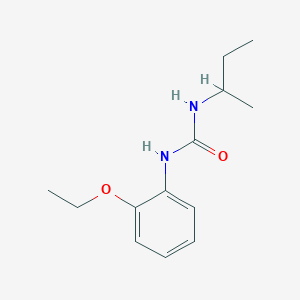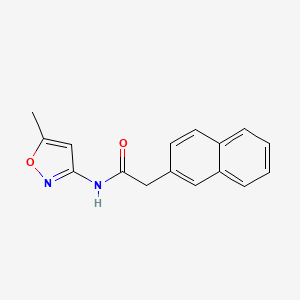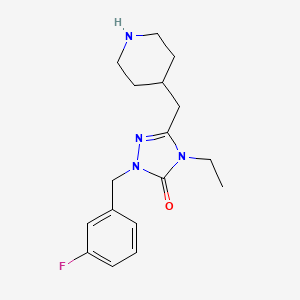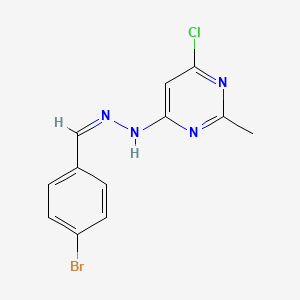
N-(sec-butyl)-N'-(2-ethoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(sec-butyl)-N'-(2-ethoxyphenyl)urea, commonly known as SBEU, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of phenylureas and has been found to exhibit a wide range of biological activities. In
Mécanisme D'action
The exact mechanism of action of SBEU is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of certain enzymes and signaling pathways. For example, in cancer cells, SBEU has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. In neuroscience, SBEU has been found to activate certain signaling pathways that promote cell survival and inhibit cell death.
Biochemical and physiological effects:
SBEU has been found to exhibit a wide range of biochemical and physiological effects. Some of the key effects include inhibition of cell growth and proliferation, induction of apoptosis, modulation of the immune response, and neuroprotection. In cancer cells, SBEU has been found to induce cell cycle arrest and apoptosis, leading to inhibition of cell growth and proliferation. In immunology, SBEU has been found to modulate the immune response by inhibiting the activity of certain immune cells and cytokines. In neuroscience, SBEU has been found to have neuroprotective effects by inhibiting oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
SBEU has several advantages as a compound for lab experiments. It is relatively easy to synthesize and is stable under a wide range of conditions. It also exhibits a wide range of biological activities, making it useful for studying different biological processes. However, there are also some limitations associated with the use of SBEU in lab experiments. For example, it can be toxic at high concentrations, which can limit its use in certain experiments. It can also be difficult to obtain in its pure form, which can limit its availability for research.
Orientations Futures
There are several potential future directions for research on SBEU. One area of interest is the development of SBEU derivatives with improved biological activity and reduced toxicity. Another area of interest is the study of the molecular mechanisms underlying the biological effects of SBEU. This could involve the use of techniques such as proteomics and genomics to identify the proteins and genes involved in SBEU-mediated effects. Finally, there is also potential for the development of SBEU-based therapeutics for the treatment of cancer, neurodegenerative diseases, and autoimmune diseases.
Conclusion:
In conclusion, SBEU is a promising compound for scientific research due to its wide range of biological activities. It has been found to exhibit inhibitory effects on cancer cells, modulate the immune response, and have neuroprotective effects. While there are some limitations associated with the use of SBEU in lab experiments, there is potential for the development of SBEU-based therapeutics for the treatment of various diseases. Further research is needed to fully understand the molecular mechanisms underlying the biological effects of SBEU and to develop SBEU derivatives with improved biological activity and reduced toxicity.
Méthodes De Synthèse
SBEU can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of sec-butylamine with 2-ethoxyphenyl isocyanate. The resulting product is then treated with hydrochloric acid to obtain SBEU in its pure form. Other methods involve the use of different amines and isocyanates to obtain SBEU.
Applications De Recherche Scientifique
SBEU has been found to exhibit a wide range of biological activities, making it a promising compound for scientific research. Some of the key research areas where SBEU has been found to be useful include cancer research, neuroscience, and immunology. In cancer research, SBEU has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neuroscience, SBEU has been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases. In immunology, SBEU has been found to modulate the immune response and has been studied for its potential use in the treatment of autoimmune diseases.
Propriétés
IUPAC Name |
1-butan-2-yl-3-(2-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-4-10(3)14-13(16)15-11-8-6-7-9-12(11)17-5-2/h6-10H,4-5H2,1-3H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQSSSMHDYRQQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)NC1=CC=CC=C1OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2,5-difluorophenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B5365280.png)
![ethyl 4-cyano-5-[(ethoxymethylene)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5365292.png)
![ethyl 2-[4-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5365295.png)
![N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-1H-1,2,3-triazole-5-carboxamide dihydrochloride](/img/structure/B5365312.png)
![methyl 3-[N-(allyloxy)butanimidoyl]-4-amino-6,6-dimethyl-2-oxo-3-cyclohexene-1-carboxylate](/img/structure/B5365318.png)
![4-(3-hydroxy-3-methylbutyl)-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]benzamide](/img/structure/B5365323.png)
![11-[(4-isopropyl-1,3-thiazol-2-yl)carbonyl]-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5365327.png)
![ethyl [5-({2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanoyl}amino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B5365340.png)
![N-ethyl-2-(4-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5365349.png)

![1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5365370.png)

